molecular formula C16H14ClN3O3S B2852433 N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851979-17-4

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2852433
CAS No.: 851979-17-4
M. Wt: 363.82
InChI Key: JFHJVPVSCGIBOC-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chloro group at the 4-position and a hydrazide group linked to a dimethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the following steps:

    Formation of 4-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Preparation of 3,4-dimethoxybenzohydrazide: This involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of 4-chloro-1,3-benzothiazole with 3,4-dimethoxybenzohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Catalysis: It serves as a ligand in the development of catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chlorobenzothiazole
  • 4-chloro-1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both benzothiazole and dimethoxybenzene moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to exhibit a broader range of activities compared to its analogs.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJVPVSCGIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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